3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is a bicyclic compound with significant interest in chemical and pharmaceutical research. It is characterized by its unique bicyclic structure, which contributes to its properties and potential applications. The compound is primarily used for research purposes and is not intended for human use or consumption.
This compound is classified under amino acids and derivatives, specifically as a bicyclic amino acid derivative. Its chemical structure includes a carboxylic acid group and an amino group, making it a member of the broader class of amino acids. The compound is available from various suppliers, including Fluorochem Ltd. and GLP Bio, with specific catalog numbers for research purposes .
The synthesis of 3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride can be achieved through several methods:
The synthesis may involve multi-step reactions including:
Industrial production methods focus on optimizing these steps for large-scale synthesis while maintaining high yields .
The molecular formula of 3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is with a molecular weight of approximately 207.64 g/mol .
The compound's structural data can be further analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its identity and purity .
3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride can participate in various chemical reactions typical of amino acids:
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for 3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride primarily revolves around its role as an amino acid derivative in biological systems:
Research indicates that compounds like this one can modulate biological activity through their interactions with proteins and enzymes, potentially impacting various physiological processes .
Relevant data from suppliers indicate that the compound should be handled with care due to its classification as a research chemical .
3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has several scientific applications:
Bioisosterism represents a cornerstone strategy in medicinal chemistry for optimizing drug-like properties through targeted molecular modifications. Classical bioisosteric approaches initially focused on atom-for-atom or group-for-group substitutions with similar physicochemical characteristics—exemplified by the strategic replacement of carboxylic acids with tetrazole rings in angiotensin II receptor antagonists to enhance bioavailability while maintaining hydrogen-bonding capacity [9]. The emergence of non-classical bioisosteres in the early 21st century marked a paradigm shift toward substituting entire structural motifs, particularly aromatic systems, with saturated scaffolds. This evolution addressed inherent limitations of planar benzene rings—including poor solubility, metabolic instability, and non-specific binding—that frequently compromised pharmacokinetic (PK) profiles. The exploration of three-dimensional (3D) saturated bioisosteres culminated in the adoption of bicyclo[1.1.1]pentane (BCP) as a revolutionary scaffold for phenyl ring replacement, driven by advances in synthetic methodologies and computational modeling that revealed its unique spatial and electronic advantages [9].
Bicyclo[1.1.1]pentane has emerged as a premier bioisostere for para-substituted benzene rings due to its ability to mimic the steric span and vectorial orientation of aromatic systems while introducing significant pharmacological enhancements.
The BCP scaffold exhibits a bridge length of 1.89 Å between C1 and C3 positions, closely approximating the 2.78 Å span between para-carbon atoms in benzene. This spatial congruence enables BCP to project substituents at analogous angles to those in aromatic systems, facilitating target engagement without disrupting binding geometries. Crucially, the non-planar, 3D architecture of BCP disrupts π-π stacking interactions that contribute to nonspecific binding of aromatic compounds—a key limitation in CNS drug development. The resulting reduction in lipophilicity enhances aqueous solubility, as evidenced by a >10-fold solubility increase in BCP analogs compared to their aromatic counterparts [5] [9].
Table 1: Structural and Physicochemical Comparison of Benzene vs. Bicyclo[1.1.1]pentane
Parameter | Benzene | Bicyclo[1.1.1]pentane | Pharmacological Impact |
---|---|---|---|
C1-C3/C1-C4 Distance (Å) | 2.78 (para) | 1.89 (bridge) | Maintains substituent orientation |
Bond Angle (°) | 180 | 118 | Alters conformational flexibility |
π-Electron Density | High | None | Reduces nonspecific binding |
Chromatographic Hydrophobicity Index (IAM) | High (~85) | Low (~65) | Improves membrane permeability |
Solubility (mg/mL) | Typically <0.1 | Often >1.0 | Enhances oral bioavailability |
The saturated carbon framework of BCP eliminates aromatic metabolic pathways mediated by cytochrome P450 enzymes, which typically generate electrophilic epoxide intermediates from benzene rings (Figure 5 in [5]). Instead, BCP undergoes slower, radical-mediated hydroxylation at bridgehead positions without forming cytotoxic quinones or reactive oxygen species. This metabolic shift significantly improves metabolic stability—BCP-containing γ-secretase inhibitors exhibited a 4-fold increase in human microsomal half-life compared to their aromatic analogs in Pfizer's landmark study [5]. Additionally, the lower electron density of BCP reduces oxidative transformation rates, further extending plasma half-lives in vivo.
The strategic incorporation of both amino and carboxylic acid functionalities onto the BCP scaffold creates multifunctional building blocks capable of mimicking para-aminobenzoic acid derivatives while conferring superior ADME properties. The zwitterionic character of compounds like 3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid enhances water solubility through dipole interactions and salt formation, addressing a critical limitation of hydrophobic scaffolds in formulation development. Crucially, the stereochemistry at the chiral α-carbon (R-configuration) enables optimal target engagement with biological receptors that recognize endogenous amino acid structures [1] [3].
Table 2: Impact of BCP Substitution on Pharmacokinetic Parameters
PK Parameter | Benzene Analog | BCP Analog | Mechanistic Basis |
---|---|---|---|
Metabolic Half-life | Short (1-2 h) | Extended (>4 h) | Avoidance of CYP-mediated oxidation |
CHI(IAM) Index | 85-95 | 60-70 | Reduced membrane binding affinity |
Plasma Protein Binding | >90% | 70-80% | Lower lipophilicity |
Vd (L/kg) | High (5-10) | Moderate (1-3) | Decreased tissue partitioning |
The α-amino acid functionality enables integration into peptide-mimetic therapeutics, serving as rigid proline analogs that restrict conformational flexibility while maintaining hydrogen-bonding capacity. This dual functionality facilitates salt bridge formation with biological targets—carboxylate groups coordinate cationic residues (Arg, Lys), while ammonium ions engage anionic residues (Asp, Glu)—enhancing binding specificity and reducing off-target effects. These properties collectively contribute to the improved in vitro-in vivo correlation (IVIVC) observed in BCP-containing drug candidates [5] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9